molecular formula C18H33O4- B14312701 4-Oxo-4-(tetradecyloxy)butanoate CAS No. 109591-76-6

4-Oxo-4-(tetradecyloxy)butanoate

Cat. No.: B14312701
CAS No.: 109591-76-6
M. Wt: 313.5 g/mol
InChI Key: LSWKXNPXIJXDHU-UHFFFAOYSA-M
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Description

4-Oxo-4-(tetradecyloxy)butanoate is a chemical compound with the molecular formula C18H34O7S It is an ester derivative of butanoic acid, characterized by the presence of a tetradecyloxy group and an oxo group on the butanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4-(tetradecyloxy)butanoate typically involves the esterification of butanoic acid derivatives with tetradecyloxy alcohols. One common method is the nucleophilic acyl substitution of an acid chloride with an alcohol. This reaction is usually carried out under acidic or basic conditions to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using similar reaction conditions as in laboratory synthesis. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, can enhance the reaction rate and yield. Additionally, continuous flow reactors may be employed to optimize production efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4-(tetradecyloxy)butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the tetradecyloxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-Oxo-4-(tetradecyloxy)butanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Oxo-4-(tetradecyloxy)butanoate involves its interaction with molecular targets and pathways. The oxo group can participate in nucleophilic addition reactions, while the tetradecyloxy group may influence the compound’s solubility and membrane permeability. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Oxo-4-(tetradecyloxy)butanoate is unique due to its specific combination of an oxo group and a long tetradecyloxy chain. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

109591-76-6

Molecular Formula

C18H33O4-

Molecular Weight

313.5 g/mol

IUPAC Name

4-oxo-4-tetradecoxybutanoate

InChI

InChI=1S/C18H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-22-18(21)15-14-17(19)20/h2-16H2,1H3,(H,19,20)/p-1

InChI Key

LSWKXNPXIJXDHU-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCOC(=O)CCC(=O)[O-]

Origin of Product

United States

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